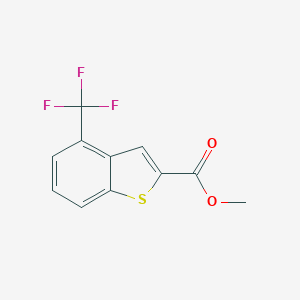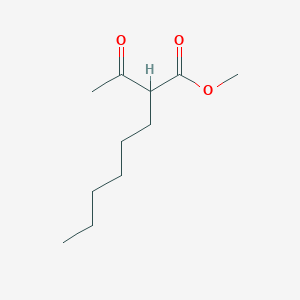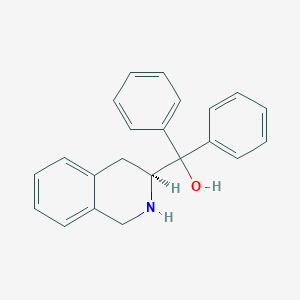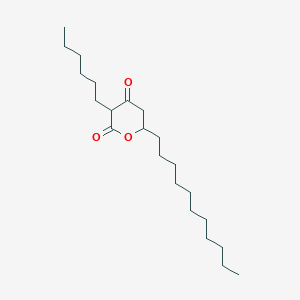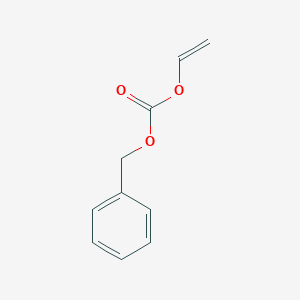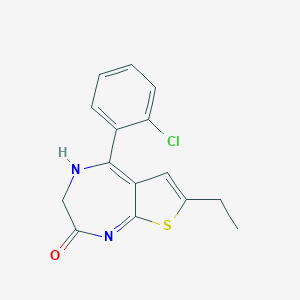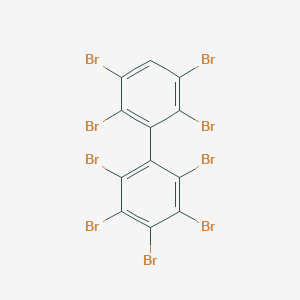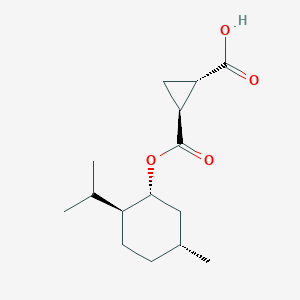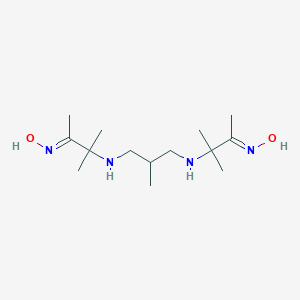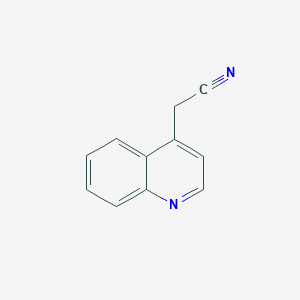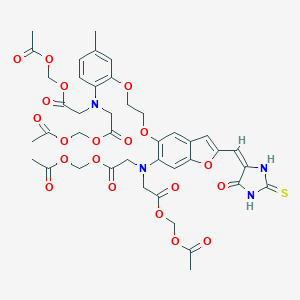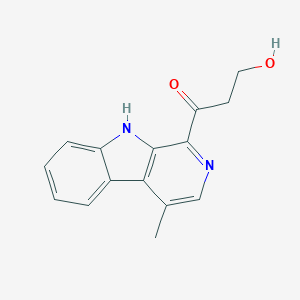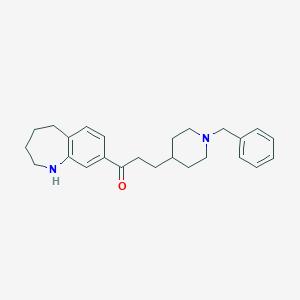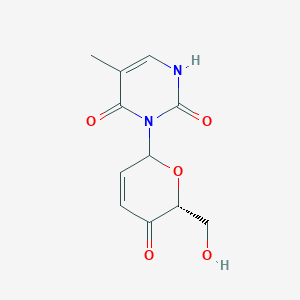
DH-Thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DH-Thymine, also known as 5,6-Dihydrothymine, is a modified nucleobase of thymine. It has gained significant attention in scientific research due to its unique properties, which make it an excellent tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is synthesized through a chemical process and can be used in various biochemical and physiological assays.
Mecanismo De Acción
DH-Thymine is incorporated into DNA during replication, and it forms a stable base pair with adenine. This stable base pair can be recognized by DNA polymerases and repair enzymes, which allows for the study of DNA replication and repair mechanisms. DH-Thymine can also be recognized by mutagenic agents, which can cause mutations in DNA. The mechanism of action of DH-Thymine in these processes is still being studied, and further research is needed to fully understand its role in DNA replication, repair, and mutagenesis.
Efectos Bioquímicos Y Fisiológicos
DH-Thymine has been shown to have minimal biochemical and physiological effects on cells. It is not toxic to cells and does not affect cell growth or viability. DH-Thymine is stable in cells and can be incorporated into DNA without affecting its stability or function. However, further research is needed to fully understand the biochemical and physiological effects of DH-Thymine on cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DH-Thymine has several advantages for lab experiments. It is a stable and reliable tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is easy to synthesize and purify, which makes it readily available for scientific research. However, DH-Thymine has some limitations. It is expensive to synthesize, which can limit its use in some experiments. DH-Thymine is also not suitable for in vivo experiments, as it cannot be easily delivered to cells.
Direcciones Futuras
DH-Thymine has several potential future directions for scientific research. One potential direction is to use DH-Thymine to study the effects of environmental toxins on DNA. DH-Thymine can be used to study the efficiency of DNA repair pathways in response to environmental toxins, which can provide valuable insights into the mechanisms of DNA damage and repair. Another potential direction is to use DH-Thymine to study the effects of aging on DNA. DH-Thymine can be used to study the efficiency of DNA repair pathways in aging cells, which can provide valuable insights into the mechanisms of aging and age-related diseases.
Conclusion:
In conclusion, DH-Thymine is a promising tool for scientific research. It has unique properties that make it an excellent tool for studying DNA replication, repair, and mutagenesis. DH-Thymine is easy to synthesize and purify, and it has minimal biochemical and physiological effects on cells. DH-Thymine has several potential future directions for scientific research, and further research is needed to fully understand its role in DNA replication, repair, and mutagenesis.
Métodos De Síntesis
DH-Thymine is synthesized through a chemical process that involves the reduction of thymine using sodium borohydride. The reduction of thymine results in the formation of DH-Thymine, which is purified using various chromatography techniques. The purity of DH-Thymine is critical for its use in scientific research, and therefore, the synthesis process is carefully optimized to obtain highly pure DH-Thymine.
Aplicaciones Científicas De Investigación
DH-Thymine has been widely used in scientific research to study DNA replication, repair, and mutagenesis. It is incorporated into DNA during replication, which results in the formation of a stable base pair with adenine. This stable base pair can be used to study DNA replication and repair mechanisms. DH-Thymine has also been used to study the effects of UV radiation on DNA. UV radiation causes the formation of thymine dimers, which can be repaired by the nucleotide excision repair pathway. DH-Thymine can be used to study the efficiency of this repair pathway.
Propiedades
Número CAS |
146369-86-0 |
|---|---|
Nombre del producto |
DH-Thymine |
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
3-[(6R)-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-6-4-12-11(17)13(10(6)16)9-3-2-7(15)8(5-14)18-9/h2-4,8-9,14H,5H2,1H3,(H,12,17)/t8-,9?/m1/s1 |
Clave InChI |
PRFLUBYDILYLCA-VEDVMXKPSA-N |
SMILES isomérico |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)[C@H](O2)CO |
SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
SMILES canónico |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
Sinónimos |
3-(3-deoxyhex-2-enopyranosyl-4-ulose)thymine DH-thymine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



